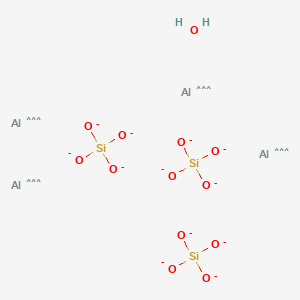

Aluminum silicate, monohydrate

Description

Properties

CAS No. |

13132-95-1 |

|---|---|

Molecular Formula |

Al4H2O13Si3-12 |

Molecular Weight |

402.184 |

InChI |

InChI=1S/4Al.3O4Si.H2O/c;;;;3*1-5(2,3)4;/h;;;;;;;1H2/q;;;;3*-4; |

InChI Key |

SYUGWAUEOGXORX-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al].[Al].[Al].[Al] |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methodologies for Hydrated Aluminum Silicates

Precursor Chemistry and Stoichiometric Control in Synthesis

The foundation of synthesizing aluminum silicate (B1173343) monohydrate with desired characteristics lies in the careful selection and control of its precursors. The stoichiometry of the final product is critically dependent on the initial ratio of silicon and aluminum sources, as well as the presence of other ions that can influence reaction pathways. ceramics-silikaty.cz

The choice of silicon and aluminum precursors is a determining factor in the synthesis of hydrated aluminum silicates. These precursors can range from simple salts to complex alkoxides, each influencing the reaction kinetics and the structure of the final product.

Common Aluminum Precursors:

Aluminum nitrate (B79036) researchgate.netunila.ac.id

Aluminum sulfate (B86663) google.comarabjchem.org

Sodium aluminate unila.ac.id

Aluminum chloride hexahydrate researchgate.net

Aluminum-tri-sec-butoxide nih.gov

Boehmite sol rsc.org

Common Silicon Precursors:

Sodium silicate researchgate.netunila.ac.idarabjchem.orggoogle.com

Tetraethyl orthosilicate (B98303) (TEOS) unila.ac.idrsc.org

Silicon tetrachloride researchgate.net

Tetramethyl orthosilicate researchgate.net

Fumed silica (B1680970) researchgate.net

Silicic acid researchgate.net

The reactivity of these precursors plays a significant role. For instance, aluminum can enhance the reaction of silicon precursors. researchgate.net The use of different aluminum hydroxide (B78521) forms, such as bayerite and gibbsite, also affects the homogeneity of the resulting aluminosilicate (B74896) precursor. researchgate.net The selection of precursors is often guided by the desired final properties of the material and the specific synthesis method employed. For example, in sol-gel synthesis, alkoxides like TEOS and aluminum-tri-sec-butoxide are common choices. nih.govrsc.org

| Precursor Type | Examples | References |

|---|---|---|

| Aluminum | Aluminum nitrate, Aluminum sulfate, Sodium aluminate, Aluminum chloride hexahydrate, Aluminum-tri-sec-butoxide, Boehmite sol | researchgate.netunila.ac.idgoogle.comarabjchem.orgresearchgate.netnih.govrsc.org |

| Silicon | Sodium silicate, Tetraethyl orthosilicate (TEOS), Silicon tetrachloride, Tetramethyl orthosilicate, Fumed silica, Silicic acid | researchgate.netunila.ac.idarabjchem.orggoogle.comresearchgate.netresearchgate.net |

The presence of various cations and anions in the synthesis mixture can significantly direct the reaction pathways and influence the final structure of the hydrated aluminum silicate. These ions can affect polymerization, nucleation, and crystallization processes.

Cations, particularly alkali and alkaline earth metals, play a crucial role in balancing the charge within the aluminosilicate framework, which is created by the substitution of Si⁴⁺ by Al³⁺. rsc.org The type of cation (e.g., Na⁺, K⁺, Li⁺, Cs⁺) influences the interaction with silicate and aluminosilicate oligomers in the synthesis solution. acs.orgrsc.org For instance, larger cations tend to interact more strongly with larger silicate oligomers. acs.org The hydration energy and size of the cation also determine its preference for certain coordination environments within the developing structure. rsc.orgacs.org Hard cations are known to promote the formation of more porous materials. rsc.org

The water content in the synthesis mixture is another critical factor. A lower water content increases the concentration of charges, leading to stronger interactions between cations and aluminosilicate species. acs.orgnih.gov This interplay between cations, anions, and water content ultimately dictates the structure and properties of the resulting hydrated aluminum silicate.

Role of Silicon and Aluminum Precursors

Wet Chemical Synthesis Approaches

Wet chemical methods are widely employed for the synthesis of hydrated aluminum silicates due to their ability to produce homogeneous materials with controlled properties at relatively low temperatures.

Co-precipitation is a common method for synthesizing hydrated aluminum silicate. researchgate.net This technique involves the simultaneous precipitation of silicon and aluminum species from a solution to form an intimate mixture. google.com The process typically involves mixing an aluminum salt solution with a silicate solution under controlled pH and temperature conditions. arabjchem.orgmdpi.com

Optimization of the co-precipitation process is crucial for achieving the desired product characteristics. Key parameters that are often optimized include:

Initial Si/Al molar ratio: This ratio in the starting solutions directly influences the composition of the final product. mdpi.com Studies have shown that at initial Si/Al molar ratios greater than two, poorly crystalline kaolinite (B1170537) can precipitate. mdpi.comresearchgate.net

pH: The pH of the solution affects the speciation of both silicon and aluminum and, consequently, the precipitation process. A common pH for co-precipitation is around 9. mdpi.com

Temperature: Temperature can influence reaction rates and the crystallinity of the precipitate.

Aging time: Allowing the precipitate to age in the mother liquor can lead to more stable and crystalline phases. arabjchem.org

Stirring rate: Adequate mixing ensures a homogeneous distribution of precursors and a uniform precipitate.

For instance, one study optimized the production of spray-dried aluminum silicate granular powder by controlling the powder content in the slurry (≤ 27.5 wt%), the amount of dispersant (≥ 0.8 wt%), and the pH (6-9). koreascience.kr Another study investigated silicate removal through aluminum hydroxide co-precipitation and found that the uptake rate was higher in the co-precipitation process compared to simple adsorption. researchgate.net

| Parameter | Influence | Typical Range/Value | References |

|---|---|---|---|

| Initial Si/Al Molar Ratio | Determines the final composition and crystalline phase. | Varied, e.g., 0.125 to 10 | mdpi.com |

| pH | Affects precursor speciation and precipitation. | 6-9 | koreascience.kr |

| Aging Time | Promotes crystallinity and stability. | Overnight | arabjchem.org |

The sol-gel process is a versatile method for producing high-purity, homogeneous aluminosilicate materials. ceramics-silikaty.cz It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. rsc.org This method offers excellent control over the texture and chemical composition of the final product.

A two-step sol-gel method can be employed to synthesize hydrated aluminum silicate with specific properties. This approach allows for better control over the hydrolysis and condensation reactions of the silicon and aluminum precursors. researchgate.net

In a typical two-step process, an aluminum precursor is first used to prepare an aluminum hydroxide sol. researchgate.net Subsequently, a silicon precursor is added to this sol. The process is often divided into two stages using a catalyst, such as ammonia (B1221849), to control the reaction. researchgate.net This method has been shown to produce mesoporous aluminum silicate powder with a large specific surface area (e.g., 430 m²/g), in contrast to the lower surface area (e.g., 158 m²/g) of powders synthesized by co-precipitation. researchgate.net

The general steps in a sol-gel process include:

Hydrolysis: The metal alkoxide precursors react with water to form hydroxyl groups. rsc.org

Condensation: The hydroxylated precursors polymerize to form a three-dimensional network, resulting in a gel. rsc.org

Aging: The gel is aged in its parent solution, which strengthens the network through further condensation. rsc.org

Drying: The solvent is removed from the gel to obtain the final solid material. rsc.org

The properties of the resulting material are highly dependent on factors such as the type of precursor, the water-to-alkoxide ratio, the pH of the solution, and the drying conditions. For example, a study on the synthesis of a silicon-aluminum-zirconium ternary oxide via a sol-gel method highlighted the influence of the washing procedure on the material's acid-base properties. scielo.br

Sol-Gel Synthesis Routes

Controlled Hydrolysis and Condensation Mechanisms

The synthesis of hydrated aluminum silicates, including the monohydrate form, can be achieved through the controlled hydrolysis and condensation of silicon and aluminum precursors. This process, often referred to as a sol-gel method, involves a series of chemical reactions that lead to the formation of a stable, three-dimensional aluminosilicate network.

The fundamental reactions in this process are hydrolysis and condensation. unm.edu For silicon precursors, such as alkoxysilanes, hydrolysis involves the replacement of alkoxy groups (OR) with hydroxyl groups (OH) in the presence of water. This is followed by condensation reactions, where silanol (B1196071) groups (Si-OH) react with each other or with alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. unm.edu

Similarly, aluminum precursors like aluminum alkoxides undergo hydrolysis, although often at a much faster rate than their silicon counterparts. researchgate.net The control of these reaction rates is crucial for forming a homogeneous hydrated aluminum silicate rather than separate silica and alumina (B75360) phases. Factors such as the pH of the solution, the water-to-alkoxide molar ratio, the type of catalyst (acid or base), and the reaction temperature significantly influence the kinetics of hydrolysis and condensation. unm.eduresearchgate.net

Under acidic conditions, the hydrolysis rate of silicon alkoxides tends to increase with more alkyl substitution. unm.edu Conversely, under basic conditions, the trend is reversed. unm.edu The presence of amines can also act as a promoter in the condensation of silicic acid, altering the reaction mechanism and significantly reducing the energy barriers for condensation. acs.orgnih.gov The formation of the Si-O-Si dimer can occur in a two-step process, and the presence of organic species can stabilize intermediates. acs.org

The structure of the resulting gel is profoundly affected by the hydrolysis and condensation conditions. For instance, variations in the water-to-silicon molar ratio and the concentration of catalysts like ammonia can lead to the formation of structures ranging from linear or chain-like molecules to spherical particles. unm.edu The interaction between aluminum and silicon species during this process is complex. Aluminum can substitute for silicon in the tetrahedral framework of the silicate structure, forming Al-O-Si bonds. membranechemicals.com This substitution is a key aspect of forming a true aluminosilicate network.

Surfactant-Templating Approaches for Mesoporous Structures

To create hydrated aluminum silicates with ordered mesoporous structures, surfactant-templating is a widely employed and effective strategy. This method utilizes surfactant molecules, which self-assemble into micelles in a solution, to act as templates around which the inorganic aluminosilicate network forms. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous material with a regular arrangement of pores.

The choice of surfactant is critical as it dictates the resulting pore size and structure. acs.org Both nonionic and anionic surfactants have been successfully used. acs.orgnih.gov For instance, the use of nonionic surfactants like Pluronic block copolymers (e.g., F108) can lead to the synthesis of aluminosilicate mesoporous materials. researchgate.net The concentration of the surfactant and other synthesis parameters like temperature and pH influence the final morphology and pore characteristics. researchgate.netijcce.ac.ir

In anionic surfactant templating, a co-structure-directing agent (CSDA) is often necessary to facilitate the interaction between the anionic surfactant and the inorganic precursors. nih.govrsc.org The CSDA typically has an alkoxysilane group that can co-condense with the silica source and an ammonium (B1175870) group that interacts electrostatically with the anionic surfactant. nih.gov This approach allows for the creation of well-ordered mesoporous silicas with various structures. nih.gov

The interaction between the template and the inorganic species is crucial for the formation of an ordered structure. For example, in some cases, the interaction between a cationic surfactant and the alumina precursor can be weak, leading to a disordered structure. ijcce.ac.ir The use of a co-templating agent can help build an indirect interaction, favoring the formation of an organized mesostructure. ijcce.ac.ir

The table below summarizes the effect of different surfactants on the properties of the resulting mesoporous alumina, which provides insights into the synthesis of mesoporous aluminum silicates.

| Surfactant Type | Surfactant Concentration (M) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| Not specified | 0.1 | 230 | 0.55 | 7.1 |

| Not specified | 0.4 | 268 | 0.45 | 3.7 |

| CTAB | Not specified | Disordered | Not specified | Not specified |

| PEG-2000 | Not specified | Well-crystallized nanorods | Hierarchically distributed | ~60 (diameter) |

This data is based on findings related to mesoporous alumina synthesis and is illustrative of the principles applicable to aluminum silicate synthesis. ijcce.ac.ir

Hydrothermal Synthesis and Crystallization Processes

Hydrothermal synthesis is a powerful method for preparing crystalline hydrated aluminum silicates. This technique involves heating a reaction mixture, typically an aqueous suspension of silicon and aluminum sources, in a sealed vessel (autoclave) at elevated temperatures and pressures. mdpi.com These conditions promote the dissolution of reactants and the subsequent crystallization of the desired product. mdpi.com

The properties of the final product are highly dependent on the synthesis conditions, including the temperature, duration of the treatment, and the composition of the initial mixture (e.g., the molar ratios of CaO/(SiO2+Al2O3) and Al2O3/(SiO2+Al2O3) in calcium aluminosilicate hydrate (B1144303) systems). researchgate.net For example, in the synthesis of silicoaluminophosphates (SAPO), increasing the crystallization time and temperature can lead to further crystal growth and increased peak intensity in XRD patterns. nih.gov

Hydrothermal methods can produce a variety of crystalline phases. For instance, in certain systems, an increase in curing temperature can promote the formation of crystalline products like faujasite and zeolite-P. researchgate.net The method is advantageous for producing materials with high phase purity, a narrow crystal size distribution, and a low level of aggregation. ijcce.ac.ir

The reaction pathway can sometimes involve the formation of intermediate phases. In the hydrothermal reaction between NH₄Al(SO₄)₂·12H₂O and NH₃·H₂O, an unstable intermediate, NH₄Al₃(SO₄)₂(OH)₆, can form and eventually transform into boehmite (AlOOH). mdpi.com The temperature can influence the formation and crystallinity of these intermediates and final products. mdpi.com

Non-Firing and Room-Temperature Synthesis Methods

In an effort to develop more energy-efficient and environmentally friendly synthesis routes, non-firing and room-temperature methods for producing hydrated aluminum silicates have been explored. These methods avoid the high temperatures typically required for conventional ceramic sintering and hydrothermal processes. mdpi.com

Non-firing processes often rely on mechanical or chemical activation of the precursor powders to enhance their reactivity. mdpi.com For example, mechanical ball milling can be used to mix and activate alumina and silica powders, making them more susceptible to reaction at room temperature. mdpi.com Chemical activators, such as sodium hydroxide and sodium silicate, can then be used to promote the formation of a strong, bonded aluminosilicate network. mdpi.comresearchgate.net These methods can produce materials with significant mechanical strength. mdpi.comresearchgate.net

A study demonstrated the successful preparation of high-strength, non-firing aluminosilicate membranes using alumina and fumed silica powders. mdpi.comresearchgate.net The process involved mechanical ball milling followed by activation with sodium hydroxide and sodium silicate. mdpi.com The resulting membranes exhibited a flexural strength of 8.7 MPa under certain conditions. mdpi.comresearchgate.net

Room-temperature synthesis can also be achieved through sol-gel methods, where careful control of reaction conditions allows for the formation of hydrated aluminum silicate gels without external heating. researchgate.net A study reported a synthesis route for sodium aluminosilicate hydrate (N–A–S–H) gels with various Si/Al ratios at ambient temperature using commercial reactants. researchgate.net The resulting gels were found to be pure, amorphous, and homogeneous. researchgate.net

Solid-State Reactions and Transformations Leading to Hydrated Phases

Hydrated aluminum silicate phases can also be formed through solid-state reactions and transformations. These methods typically involve the reaction of solid precursors at elevated temperatures, but below their melting points. In some cases, these transformations can occur from amorphous gels to crystalline structures without the need for soluble silicate or aluminate species. ceramics-silikaty.cz

One example is the transformation of amorphous aluminosilicate gels into crystalline zeolite structures. ceramics-silikaty.cz This can occur through the aggregation, densification, and crystallization of nanometer-sized particles. ceramics-silikaty.cz Another route involves the topotactic reaction of layered silicates, where precursors can be transformed into three-dimensional porous frameworks through condensation reactions induced by calcination. ceramics-silikaty.cz

The study of calcium-aluminosilicate-hydrate (C-A-S-H) systems provides insights into solid-state transformations. acs.org Aluminum can be incorporated into the structure of calcium-silicate-hydrates (C-S-H), leading to the formation of C-A-S-H. acs.orgresearchgate.net This incorporation can involve the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral chains or the substitution of Ca²⁺ by Al³⁺ in the interlayer or octahedral sheets. acs.org The extent and nature of this substitution depend on factors like the Ca/Si ratio and the length of the silicate chains. acs.org

Solid-state NMR spectroscopy is a powerful tool for characterizing these transformations, providing information on the coordination environment of aluminum and the degree of polymerization of the silicate chains. acs.orgresearchgate.netau.dk Studies have shown that the incorporation of aluminum can increase the length of the silicate chains and lead to cross-linking. researchgate.net

Tailoring Morphological and Textural Attributes During Synthesis

Control of Particle Morphology and Size Distribution

The ability to control the particle morphology and size distribution of hydrated aluminum silicates is crucial for many of their applications. Several synthesis parameters can be manipulated to achieve the desired physical characteristics.

In precipitation and sol-gel methods, the reaction conditions play a significant role. For instance, in a two-step sol-gel synthesis of aluminum silicate powder, the addition of ammonia was found to influence the particle size. mdpi.com The mean particle sizes of the synthesized powders ranged from approximately 12 to 16 micrometers, which is a suitable range for adsorbent applications. mdpi.comresearchgate.net The morphology of the particles can also be greatly affected by the synthesis method, with co-precipitation yielding glassy, sharp-edged particles and the sol-gel method producing different morphologies. mdpi.com

The pH of the reaction mixture is another critical factor. It can be used to control and minimize the nucleation of separate particles, instead promoting the deposition of aluminosilicate onto existing seed crystals. google.com Lowering the pH can reduce silica solubility, limiting nucleation sites. google.com

Hydrothermal synthesis conditions also offer a means to control morphology. In the synthesis of boehmite, for example, the morphology and particle size are strongly dependent on the pH of the medium. academie-sciences.fr The reaction temperature and time in hydrothermal processes can also be adjusted to control crystal growth and, consequently, the final particle size and morphology. nih.gov For instance, in the synthesis of SAPO-34, increasing the crystallization time leads to further crystal growth. nih.gov

The table below shows the particle size of synthesized aluminum silicate powder with varying ammonia content in a two-step sol-gel method. mdpi.comresearchgate.net

| Sample | Ammonia Content (%) | Mean Particle Size (μm) |

| AS-0 | 0 | 12.76 |

| AS-2 | 2 | 14.35 |

| AS-4 | 4 | 15.82 |

| AS-6 | 6 | 14.91 |

| AS-8 | 8 | 13.52 |

Formation of Mesoporous and Nanostructured Materials

The synthesis of mesoporous and nanostructured hydrated aluminum silicates is a significant area of materials science, driven by the unique properties these materials exhibit, such as high surface areas and uniform pore structures. Various methodologies have been developed to control the architecture of these materials at the nanoscale, including hydrothermal synthesis, sol-gel methods, and co-precipitation. elsevier.esmdpi.com

Hydrothermal synthesis is a prevalent method for producing mesoporous aluminum silicates, often favored for its relative simplicity and effectiveness in creating materials with high structural stability and surface area. elsevier.es In a typical hydrothermal process, a silica source, like tetraethylorthosilicate (TEOS), and an aluminum source are reacted in the presence of a structure-directing agent or template, such as cetyltrimethylammonium bromide (CTAB), in an aqueous solution. elsevier.esscielo.br The mixture is sealed in a Teflon-lined autoclave and heated. Key parameters influencing the final product's characteristics include the Si/Al molar ratio, pH, hydrothermal temperature, and reaction time. elsevier.es Research has shown that a hydrothermal temperature of 105°C and a Si/Al molar ratio of 41.8 can yield a product with an exceptional specific surface area of up to 1013 m²/g and a pore volume of 0.97 cm³/g. elsevier.es

The sol-gel method offers another versatile route to mesoporous aluminum silicates. A two-step sol-gel process, for instance, involves first preparing an aluminum hydroxide sol, followed by the addition of a sodium silicate solution to induce gelation. mdpi.com This technique allows for the formation of materials with a large specific surface area (430 m²/g) and a mesoporous structure composed of aggregated small particles. mdpi.com In contrast, a direct co-precipitation method, where a sodium silicate solution is added directly to an aluminum nitrate solution, tends to produce a less porous, glassy-state material with a significantly lower specific surface area of 158 m²/g. mdpi.com

Nanocrystalline hydrated aluminum silicates can also be synthesized via co-precipitation. ierj.in By carefully controlling parameters such as temperature, reaction time, and the choice of aluminum source, researchers have successfully produced sodium aluminum silicate hydrate nanocrystals with a cubic structure and an average crystallite size of approximately 17 nm. ierj.in These nanostructured materials are characterized by their spherical morphology, as confirmed by scanning and transmission electron microscopy. ierj.in

The table below summarizes the properties of materials produced by different synthesis methods.

Table 1: Comparison of Synthesis Methods for Mesoporous and Nanostructured Aluminum Silicates

| Synthesis Method | Precursors/Template | Key Conditions | Resulting Material | Specific Surface Area (m²/g) | Pore Size/Volume | Particle/Crystal Size | Reference |

|---|---|---|---|---|---|---|---|

| Hydrothermal | TFT-LCD waste glass, sandblasting waste, CTAB | pH=10, Temp=105°C | Mesoporous Al-MCM-41 | 1013 | 3-4 nm, 0.97 cm³/g | - | elsevier.es |

| Two-Step Sol-Gel | Aluminum nitrate, sodium silicate, ammonia | Ammonia as catalyst | Mesoporous Aluminum Silicate | 430 | Mesoporous | Aggregated small particles | mdpi.com |

| Co-precipitation | Aluminum nitrate, sodium silicate | Direct mixing | Glassy-state Aluminum Silicate | 158 | Low porosity | Sharp-edged particles | mdpi.com |

| Co-precipitation | Sodium silicate, Aluminum source | Controlled temp. and time | Sodium Aluminum Silicate Hydrate Nanocrystals | - | - | ~17 nm | ierj.in |

Amorphous vs. Crystalline Phase Control

The control over the phase of hydrated aluminum silicate, whether amorphous or crystalline, is critical as it dictates the material's properties and potential applications. The formation of either phase is governed by a complex interplay of synthesis conditions, including precursor chemistry, temperature, pH, and reaction time. researchgate.netrsc.org

Amorphous hydrated aluminum silicates are often synthesized under specific pH conditions. google.com One method involves adding a silica sol to a strongly acidic solution of an aluminum salt (e.g., aluminum sulfate). The mixture is then gradually neutralized with an alkali to a weakly acidic or neutral pH endpoint, typically around 5.0. google.com The resulting precipitate is an amorphous hydrated aluminum silicate. google.com This amorphous nature is confirmed by the absence of sharp peaks in X-ray diffraction patterns. google.com Amorphous aluminum hydroxide has been noted to be more effective than its crystalline counterparts in certain applications due to its higher reactivity. scirp.org Generally, aluminosilicates have a natural tendency to remain amorphous, even upon heating. ceramics-silikaty.cz

Conversely, the formation of crystalline phases, such as zeolites, often requires more stringent control over synthesis parameters. Factors like gel alkalinity, aluminicity (Al content), and crystallization temperature and time significantly influence the resulting crystal structure. researchgate.net An increase in crystallization temperature tends to produce denser, more stable crystalline structures. researchgate.net Similarly, gel alkalinity can increase the rate of crystallization up to a certain point, beyond which it may stabilize metastable structures. researchgate.net Hydrothermal processing is often necessary to facilitate the transformation of amorphous gels into crystalline zeolite structures. ceramics-silikaty.czresearchgate.net

The initial concentration of reactants and the hydrolysis ratio are also key variables. rsc.org Studies on magnesium silicate systems, which share similarities with aluminum silicate formation, show that the addition of aluminum ions (Al³⁺) can promote the transformation of crystalline starting materials into amorphous phases over extended curing times. frontiersin.org Initially, the addition of Al³⁺ accelerates the hydration of magnesium oxide, but over a 300-day period, the system becomes entirely amorphous. frontiersin.org This suggests that the presence and concentration of aluminum can inhibit crystallization and favor the formation of an amorphous gel-like structure. frontiersin.org

The table below outlines the key factors influencing the phase formation of hydrated aluminum silicates.

Table 2: Factors Influencing Amorphous vs. Crystalline Phase Formation

| Factor | Influence on Phase | Resulting Phase/Structure | Observations | Reference |

|---|---|---|---|---|

| pH | Gradual neutralization of an acidic Al/Si solution to pH ~5.0 | Amorphous | Produces a hydrated aluminum silicate that is amorphous by X-ray diffraction. google.com | google.com |

| Temperature | Higher crystallization temperatures | Crystalline (Denser Structures) | Promotes the formation of more dense and stable crystalline structures like zeolites. researchgate.net | researchgate.net |

| Gel Alkalinity | Increased alkalinity | Crystalline (Zeolites) | Increases the rate of crystallization and decreases the Si/Al ratio in the framework. researchgate.net | researchgate.net |

| Curing Time (in presence of Al³⁺) | Long-term curing (300 days) | Amorphous | Crystalline phases completely transformed to amorphous M-S-H gel. frontiersin.org | frontiersin.org |

| Reactant Concentration | Initial Al concentration and hydrolysis ratio | Both Amorphous and Crystalline | Identified as the most relevant conditions influencing the formation of different alumino(silicate) nanoparticles. rsc.org | rsc.org |

| Reactivity | - | Amorphous | Amorphous Al(OH)₃ is more reactive and effective at binding Ca(OH)₂ than crystalline forms. scirp.org | scirp.org |

Structural Elucidation and Advanced Characterization Techniques

Atomic-Level Structural Investigations

Detailed investigations into the atomic structure reveal a complex interplay of aluminum and silicon coordination, silicate (B1173343) polymerization, and the crucial role of water molecules.

The fundamental building blocks of many aluminosilicates are tetrahedral units of silicon and aluminum, each surrounded by four oxygen atoms ([SiO₄] and [AlO₄]). ceramics-silikaty.czresearcher.lifepku.edu.cn These tetrahedra link together by sharing oxygen atoms, forming the backbone of the mineral structure. ceramics-silikaty.cz In zeolites, a class of crystalline aluminosilicates, the framework is constructed from these corner-sharing TO₄ tetrahedra (where T = Si or Al). acs.orgrsc.org The substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sites creates a net negative charge in the framework, which is balanced by cations. researcher.lifersc.org The formation of Si-O-Al linkages is generally preferred over Si-O-Si and Al-O-Al linkages in many aluminosilicate (B74896) glasses. issp.ac.ru The presence and arrangement of these tetrahedral units can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. pku.edu.cn

In hydrated aluminosilicates, aluminum can also exist in an octahedral coordination environment, surrounded by six oxygen atoms or hydroxyl groups. ceramics-silikaty.cz This is particularly prevalent in clay minerals. For instance, kaolinite (B1170537), with the formula Al₂Si₂O₅(OH)₄, consists of alternating sheets of silica (B1680970) tetrahedra and alumina (B75360) octahedra. conicet.gov.arunirioja.esresearchgate.net In these structures, the aluminum atoms are in an octahedral arrangement within the alumina sheets. researchgate.net The presence of octahedrally coordinated aluminum is a key feature of hydrated phases and can be identified using techniques like ²⁷Al MAS NMR. researchgate.netscispace.com In some cases, aluminum coordination can be flexible, changing from octahedral to tetrahedral upon certain treatments, such as ammonia (B1221849) adsorption on amorphous silica-alumina. acs.org

| Coordination Unit | Description | Common Occurrence | Significance |

|---|---|---|---|

| Tetrahedral [SiO₄] | Silicon atom at the center of a tetrahedron of four oxygen atoms. | Primary building block of most silicates and aluminosilicates. ceramics-silikaty.czresearcher.life | Forms the fundamental framework of the mineral. |

| Tetrahedral [AlO₄] | Aluminum atom at the center of a tetrahedron of four oxygen atoms. | Found in aluminosilicates where Al substitutes for Si. ceramics-silikaty.czresearcher.life | Creates a charge imbalance in the framework, leading to ion exchange properties. researcher.lifersc.org |

| Octahedral [AlO₆] | Aluminum atom at the center of an octahedron of six oxygen atoms or hydroxyl groups. | Common in the alumina layers of clay minerals like kaolinite and in hydrated phases. ceramics-silikaty.czresearchgate.net | Contributes to the layered structure and surface properties of the mineral. |

The polymerization of silicate and aluminate units involves the formation of Si-O-Si and Si-O-Al bonds. iucr.orggeologyscience.ru In many systems, the formation of Si-O-Al linkages is energetically favored over the formation of Al-O-Al bonds, a principle often referred to as Loewenstein's rule, although exceptions exist. issp.ac.ruresearchgate.net The degree of polymerization can be influenced by factors such as the Si/Al ratio and the presence of other ions. rsc.orggeologyscience.ru For example, in calcium aluminosilicate hydrate (B1144303) (C-A-S-H) gels, the incorporation of aluminum can lead to the formation of longer, more branched aluminosilicate chains, transforming the structure from a layered to a more three-dimensional network. frontiersin.orgacs.org This increased polymerization can enhance the mechanical properties of the material. frontiersin.org

The specific arrangement of the tetrahedral and octahedral units in three-dimensional space defines the framework topology of the aluminosilicate. This topology dictates the size and shape of pores and channels within the material, which are critical for applications such as catalysis and adsorption. acs.orgrsc.org

Zeolites are a prime example of aluminosilicates with well-defined framework topologies, with over 200 unique framework types identified. acs.orgpnas.org The stability of a particular zeolite topology is influenced by both the framework itself and the Si/Al ratio. acs.org The arrangement of Al within the framework is also a key factor, with specific Al distributions being more energetically favorable than random ones. acs.orgacs.org The linkages between the tetrahedra, primarily through bridging oxygen atoms, create the porous structure. ceramics-silikaty.czacs.org The "Al-avoidance principle," which suggests that Al-O-Al linkages are unfavorable, is a guiding concept in understanding these frameworks, though it is not universally applicable. issp.ac.ru

In hydrated aluminosilicates like halloysite (B83129), water molecules and hydroxyl groups located between the aluminosilicate layers play a critical structural role. cambridge.org

Tetrahedral [AlO4] and [SiO4] Units

Aluminosilicate Framework Topology and Linkages

Diffraction and Scattering Techniques for Structural Analysis

X-ray Diffraction (XRD) is an essential technique for analyzing the structural properties of crystalline materials like aluminum silicate monohydrate. mdpi.com It is widely used for phase identification and the determination of the degree of crystallinity. mdpi.comunlp.edu.ar The XRD pattern of a material provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice planes.

In the analysis of natural kaolin (B608303), XRD patterns typically reveal the presence of the primary mineral, kaolinite, along with associated mineral impurities. researchgate.netulm.ac.id Common phases identified alongside kaolinite include quartz, muscovite, illite (B577164), and anatase. researchgate.netscienceworldjournal.org The identification is achieved by comparing the positions and intensities of the diffraction peaks in the experimental pattern with standard patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). mdpi.com

Furthermore, XRD is a primary method for quantifying the structural order, or crystallinity, of kaolinite. mdpi.comd-nb.info The degree of order can vary depending on the geological formation conditions. mdpi.com Several indices, calculated from the features of the XRD pattern, are used to assess crystallinity. The most common is the Hinckley Index (HI), which is calculated from the shape of a complex group of peaks between 19-23° 2θ. mdpi.comd-nb.info Other indices, such as the Liétard Index (LI) and the full width at half maximum (FWHM) of specific peaks (e.g., the (001) reflection), are also employed. d-nb.inforesearchgate.net A higher Hinckley Index and sharper, more intense diffraction peaks generally indicate a higher degree of structural order. mdpi.comresearchgate.net

Table 2: Common Mineral Phases Identified in Kaolin Samples via XRD

| Mineral Phase | Chemical Formula | Common XRD Peak Positions (2θ) |

|---|---|---|

| Kaolinite | Al₂Si₂O₅(OH)₄ | ~12.4°, ~24.9° |

| Quartz | SiO₂ | ~20.8°, ~26.6° |

| Illite | (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)] | ~8.8° |

| Muscovite | KAl₂(AlSi₃O₁₀)(OH)₂ | ~8.8° |

Peak positions can vary slightly based on specific sample characteristics and instrument parameters. researchgate.netulm.ac.idmdpi.comresearchgate.net

Table 3: Kaolinite Crystallinity Classification Based on Hinckley Index (HI)

| Crystallinity | Hinckley Index (HI) Value | XRD Pattern Characteristics |

|---|---|---|

| Highly Ordered | ≥ 1.3 | Sharp, well-defined peaks |

| Ordered | 1.1–1.3 | --- |

| Relatively Disordered | 0.8–1.1 | --- |

| Disordered | < 0.8 | Broad, less intense peaks |

Classification according to research by Liu et al., as cited in a 2017 study. mdpi.com

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating material structures on the nanoscale, typically in the range of 1 to 150 nm. azonano.com Unlike XRD, which provides information on atomic-scale crystal structure, SAXS probes larger structural features such as particle size and shape, porosity, and the arrangement of nanoparticles. researchgate.netanton-paar.com

For aluminum silicate monohydrate, SAXS is particularly useful for characterizing its hierarchical nanostructure, from fine interlayer pores to coarser void spaces within powder aggregates. nih.gov The technique is effective for analyzing amorphous and crystalline materials, making it suitable for studying both the ordered kaolinite platelets and any amorphous nanoparticles present. researchgate.netnih.gov Studies have successfully used SAXS to quantify the weight fraction of amorphous nanoparticles (such as allophane or ferrihydrite) within natural kaolin clays (B1170129), finding that some deposits can contain a significant percentage of these nanoparticles. researchgate.netiucr.org

SAXS is also employed to study dynamic processes, such as the structural and morphological changes that occur during thermal treatment. nih.gov In-situ heating experiments using SAXS can track the growth of new nanoscale features. For example, as kaolinite is heated, the disappearance of small-angle diffraction peaks indicates the collapse of interlayer pore spaces, while the emergence of new scattering signals at higher temperatures reveals the formation and growth of new phases like mullite (B73837) or spinel. nih.gov

Table 4: Nanostructural Features of Kaolinite Investigated by SAXS

| Feature | Description | Typical Size Range (nm) |

|---|---|---|

| Nanoparticles | Amorphous, roughly spherical particles within the clay matrix. nih.govresearchgate.net | 3 - 10 |

| Interlayer Pores | Fine planar voids between kaolinite layers. nih.gov | ~1 - 5 |

| Mesoscale Porosity | Intermediate-sized pores within particle agglomerates. nih.gov | 10 - 100 |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. scitepress.org The method involves scanning a focused beam of electrons across a sample's surface to generate high-resolution images. When used to analyze aluminum silicate monohydrate (kaolin), SEM reveals the characteristic size, shape, and arrangement of its constituent particles. scienceworldjournal.org

SEM images of kaolinite typically show pseudo-hexagonal, platy crystals, which are often stacked together in book-like or vermiform (worm-like) aggregates. scienceworldjournal.orgresearchgate.net The particle size can range from less than a micrometer to over ten micrometers. scienceworldjournal.org The morphology can vary significantly depending on the origin and diagenetic history of the kaolin. researchgate.net For example, some samples exhibit well-formed, blocky crystals, while others show flaky structures with irregular shapes and a porous texture. mdpi.comresearchgate.net

The technique is also used to observe the effects of processing on the material's structure. For instance, mechanochemical grinding can break down large particles and cause them to agglomerate into smaller, denser structures. mdpi.com When coupled with Energy Dispersive X-ray (EDX) analysis, SEM can also provide elemental composition data for specific points on the sample surface, complementing the surface-averaged data from XPS. scitepress.orgrasayanjournal.co.in

Table 5: Morphological Features of Kaolinite Observed by SEM

| Feature | Description |

|---|---|

| Pseudo-hexagonal Plates | The characteristic crystal habit of individual kaolinite particles. scienceworldjournal.org |

| Booklets / Stacks | Aggregates of stacked kaolinite plates, resembling the pages of a book. researchgate.netresearchgate.net |

| Vermiform Aggregates | Worm-like, curvilinear stacks of kaolinite crystals. researchgate.net |

| Flaky Structures | Irregularly shaped, thin sheets, often forming a porous texture. mdpi.com |

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, enabling the visualization of materials at the atomic scale. nanoscience.com In a TEM, a high-energy electron beam is transmitted through an ultra-thin sample (typically <100 nm thick) to form an image, providing detailed information about the internal structure, crystallography, and composition of the material. nanoscience.comcambridge.org

For aluminum silicate monohydrate, TEM is crucial for studying the nanoscale features of kaolinite crystals. High-resolution TEM (HRTEM) can resolve the individual 1:1 silicate layers, which have a basal spacing of approximately 0.72 nm. researchgate.net This allows for the direct observation of the layer stacking sequences and the identification of structural defects, such as layer-stacking disorder, which is an important property for industrial applications and geological interpretations. cambridge.org

TEM analysis has been instrumental in characterizing the transformation of kaolinite into other forms. For example, it has been used to study the exfoliation of kaolinite layers and their subsequent rolling into halloysite-like nanoscrolls. researchgate.netsemanticscholar.org These studies can determine the dimensions (diameter and length), chirality, and basal spacing of the resulting nanostructures. researchgate.net Furthermore, selected-area electron diffraction (SAED), a technique available in TEM, provides crystallographic information from nanometer-sized regions, helping to distinguish between different polytypes like kaolinite and dickite. nanoscience.comresearchgate.net

Table 6: Nanoscale Features of Kaolinite Revealed by TEM

| Feature | Description |

|---|---|

| Crystal Lattice Fringes | Direct imaging of the atomic planes, showing the ~0.72 nm basal spacing of kaolinite layers. researchgate.net |

| Stacking Defects | Irregularities in the stacking sequence of the aluminosilicate layers. cambridge.org |

| Nanoscrolls | Curled or rolled-up kaolinite layers, often formed after chemical treatment and exfoliation. researchgate.netsemanticscholar.org |

| Polytype Identification | Distinguishing between structurally similar minerals like kaolinite and dickite through electron diffraction. cambridge.org |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS, also referred to as EDX) is a powerful analytical technique used to determine the elemental composition of a sample. lboro.ac.uk When a solid sample is bombarded with a focused beam of electrons, it emits an X-ray spectrum. ucr.edu The energies of these X-rays are characteristic of the elements present, allowing for qualitative and quantitative analysis. ucr.edu EDS is often coupled with Scanning Electron Microscopy (SEM), providing high-resolution elemental maps of the sample's surface. researchgate.net

In the analysis of aluminum silicate monohydrate, EDS is instrumental in confirming the presence and distribution of aluminum (Al), silicon (Si), and oxygen (O), the primary constituent elements. rasayanjournal.co.insemanticscholar.org The technique can detect all elements from beryllium (Be) to uranium (U), though not all instruments are optimized for light elements with atomic numbers less than 10. ucr.edu For silicate materials, the spatial resolution for quantitative analysis is typically a few micrometers. ucr.edu

Research findings have demonstrated the utility of EDS in characterizing various forms of aluminum silicates. For instance, in the study of kaolin, a naturally occurring aluminosilicate, EDS analysis confirmed that the elemental composition consisted of 31.94% silicon, 1.33% aluminum, 14.61% carbon, and 50.78% oxygen. rasayanjournal.co.in Another study on halloysite, a tubular aluminosilicate, used EDS to show that Si was localized in specific structures on the material's surface. researchgate.net Furthermore, investigations into aluminum silicate formation on reverse osmosis membranes have utilized EDS to identify the elemental makeup of the foulants, confirming the co-presence of aluminum and silica. membranechemicals.com

The data below, derived from a study on Jaboi kaolin, illustrates a typical elemental composition as determined by EDS.

| Element | Weight Percentage (%) |

|---|---|

| Silicon (Si) | 31.94 |

| Aluminum (Al) | 1.33 |

| Carbon (C) | 14.61 |

| Oxygen (O) | 50.78 |

Table 1: Elemental composition of Jaboi kaolin determined by EDS analysis. rasayanjournal.co.in

Thermal Analysis Methods

Thermal analysis techniques are crucial for investigating the effects of heat on materials, providing information on phenomena such as phase transitions, thermal stability, and composition. For hydrated compounds like aluminum silicate monohydrate, these methods are particularly valuable for studying dehydration and dehydroxylation processes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is widely used to determine the thermal stability and composition of materials by observing weight loss associated with processes like dehydration, decomposition, and oxidation. etamu.edulinseis.com A standard TGA instrument consists of a sensitive balance, a furnace, a sample platform, and a purge gas system to remove volatile products. etamu.edu

For aluminum silicate monohydrate, TGA is essential for quantifying the water content and understanding its thermal decomposition pathway. The analysis of related aluminosilicates, such as kaolinite and halloysite, provides insight into the expected thermal behavior. Kaolinite, with the chemical formula Al₂Si₂O₅(OH)₄, typically undergoes dehydroxylation, the loss of structural hydroxyl groups as water, at temperatures between 400°C and 525°C. youtube.com The complete removal of interlayer water in halloysite has been observed upon heating to 400°C. e3s-conferences.org The dehydroxylation process for halloysite results in a mass loss of 11% to 14% and occurs at temperatures ranging from 500°C to 900°C. e3s-conferences.orgresearchgate.net

Studies on bauxite, a primary source of aluminum, have utilized TGA to differentiate between trihydrate and monohydrate forms of alumina based on their distinct decomposition temperatures. mitrask.com Similarly, TGA of an incompletely calcined alumina specimen revealed a weight loss attributed to sorbed molecular water up to approximately 242°C, followed by the dehydroxylation of residual gibbsite. semanticscholar.org

The following table summarizes typical weight loss events observed during the thermal analysis of aluminosilicates.

| Material | Temperature Range (°C) | Process | Weight Loss (%) | Reference |

|---|---|---|---|---|

| Halloysite | 50 - 150 | Dehydration (loss of adsorbed and interlayer water) | - | e3s-conferences.org |

| Halloysite | 500 - 900 | Dehydroxylation | 11 - 14 | e3s-conferences.orgresearchgate.net |

| Kaolinite | 400 - 525 | Dehydroxylation | ~14 | |

| Alumina Specimen | 37 - 242 | Loss of sorbed molecular water | 2.61 | semanticscholar.org |

Table 2: Representative TGA data for aluminosilicate materials.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. hitachi-hightech.comscribd.com This difference in temperature provides information about physical and chemical changes occurring in the sample, such as phase transitions, melting, crystallization, and decomposition. scribd.com Endothermic events, which absorb heat, and exothermic events, which release heat, are recorded as peaks in the DTA curve. hitachi-hightech.com

In the context of aluminum silicate monohydrate, DTA is used to identify the temperatures at which dehydration and structural transformations occur. For kaolinite, a common aluminosilicate, DTA curves typically show an endothermic peak around 600°C, corresponding to the dissociation of the mineral into water vapor and a mixture of alumina and silica. trb.org This is followed by a sharp exothermic peak at approximately 975°C, which is attributed to the crystallization of free Al₂O₃ to γ-Al₂O₃. trb.org

Studies on halloysite have shown an intense endothermic peak associated with dehydroxylation. e3s-conferences.org High-pressure DTA studies on different morphological forms of halloysite revealed dehydroxylation peak temperatures between 560°C and 578°C at 1 bar. cambridge.org At higher pressures, these peak temperatures increased, indicating a change in the reaction mechanism. cambridge.org The thermal behavior of halloysite at high temperatures, around 900-1000°C, is marked by a significant exothermic event. e3s-conferences.org

The table below presents characteristic DTA peak temperatures for various aluminosilicates.

| Material | Peak Temperature (°C) | Thermal Event | Reference |

|---|---|---|---|

| Kaolinite | ~600 | Endothermic (Dehydroxylation) | trb.org |

| Kaolinite | ~975 | Exothermic (Crystallization of γ-Al₂O₃) | trb.org |

| Halloysite (platy) | 560 | Endothermic (Dehydroxylation at 1 bar) | cambridge.org |

| Halloysite (cylindrical) | 578 | Endothermic (Dehydroxylation at 1 bar) | cambridge.org |

| Halloysite | 900 - 1000 | Exothermic event | e3s-conferences.org |

Table 3: DTA peak temperatures for aluminosilicate materials.

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition

Surface Area and Porosity Assessment

The surface area and porosity of a material are critical physical properties that influence its behavior in various applications, including catalysis, adsorption, and filtration. For aluminum silicate monohydrate, these characteristics determine its capacity to interact with other substances.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid materials. catalysis.blogwikipedia.org It is based on the physical adsorption of a gas, typically nitrogen at liquid nitrogen temperature, onto the surface of the material. wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, the BET equation can be used to calculate the amount of gas required to form a monolayer on the surface, which in turn allows for the determination of the total surface area. horiba.comiitk.ac.in

The specific surface area of aluminosilicates can vary significantly depending on their structure and processing. For instance, thermal treatment of halloysite at different temperatures can lead to changes in its specific surface area. researchgate.net One study reported that heating a soil sample containing clay minerals at 500°C resulted in changes to its specific surface area. researchgate.net Another investigation on kaolin clay reported surface area values obtained by the BET method, highlighting the importance of this characterization for understanding the material's properties.

Porosimetry is the analytical technique used to measure the porous characteristics of a material, including pore size, pore volume, and pore connectivity. micromeritics.com Common methods include mercury intrusion porosimetry and gas adsorption analysis. micromeritics.com Mercury porosimetry is based on the principle that a non-wetting liquid (mercury) will only enter pores under applied pressure, with smaller pores requiring higher pressures. micromeritics.com This technique can measure a wide range of pore sizes, typically from 3 nm to 600 µm. micromeritics.com

The pore size distribution of aluminosilicates is a key factor in their performance as adsorbents and catalyst supports. Research on alumina monohydrate (boehmite) has shown that the pore size distribution can be controlled by factors such as the use of peptizing agents and additives. researchgate.net For example, peptizing alumina monohydrate with nitric acid can achieve control of pore sizes in the 18-50 Å range. researchgate.net Studies on carbonate-based and silicate-based sands have used techniques like mercury intrusion porosimetry to reveal that the pore size distribution can be continuous or discontinuous depending on the particle shape. mdpi.com

Brunauer-Emmett-Teller (BET) Method for Specific Surface Area

Zeta Potential and Colloidal Stability Measurements

The zeta potential is a critical parameter for understanding the interfacial properties of aluminum silicate, monohydrate in a liquid medium. It represents the magnitude of the electrostatic potential at the shear plane of a particle, which is the boundary between the particle and the fluid that moves with it. This value is a key indicator of the stability of a colloidal dispersion. A high magnitude zeta potential (either positive or negative) results in strong electrostatic repulsion between adjacent, similarly charged particles, leading to a stable, dispersed system. Conversely, a low zeta potential allows attractive forces to dominate, causing particles to aggregate or flocculate. The pH at which the zeta potential is zero is known as the isoelectric point (IEP). wikipedia.org

The surface charge of aluminosilicates is primarily dependent on the pH of the surrounding medium. mdpi.com This charge arises from the protonation or deprotonation of surface functional groups, mainly silanol (B1196071) (≡Si-OH) and aluminol (≡Al-OH) groups, and from the isomorphous substitution of Al³⁺ for Si⁴⁺ within the silicate structure. mdpi.comresearchgate.net The net surface charge is also influenced by the crystal structure, specifically the differing properties of the mineral's faces and edges. acs.org For many aluminosilicates, the faces carry a permanent negative charge due to substitution, while the edges have a pH-dependent charge from the hydroxyl groups. acs.orgnih.gov

Detailed research has shown that the chemical composition, particularly the aluminum-to-silicon ratio, significantly affects the surface charge characteristics. An increase in the Al/(Al + Si) ratio generally leads to an increase in the point of zero charge. researchgate.net Amorphous aluminosilicates have been observed to possess highly negative zeta potential values across a range of conditions. researchgate.net

Studies on various aluminosilicate minerals reveal a range of isoelectric points, underscoring the influence of specific crystal structure and composition.

Table 1: Isoelectric Point (IEP) of Various Aluminosilicate Minerals

| Mineral | Isoelectric Point (pH) | Source(s) |

|---|---|---|

| Kaolinite | 3.5 | ysxbcn.com |

| Illite | 3.0 | ysxbcn.com |

| Pyrophyllite | 2.3 | ysxbcn.com |

| Amorphous Aluminosilicate (Al₂O₃-SiO₂) | 4.5 | wikipedia.org |

| Sodium Aluminum Silicate Hydrate/Analcime | 2.6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

For kaolinite, a common form of aluminum silicate monohydrate, the surface is negatively charged over a broad pH range above its IEP of 3.5. ysxbcn.com The magnitude of this negative zeta potential tends to increase as the pH rises, up to approximately pH 8, after which it may plateau. ysxbcn.com This behavior is typical for many silicate minerals where deprotonation of surface hydroxyl groups increases with pH. mdpi.com

The colloidal stability of an aluminum silicate monohydrate dispersion is directly linked to its zeta potential.

High Stability: At pH values significantly above the IEP, the zeta potential is highly negative. This creates strong repulsive forces between particles, preventing aggregation and ensuring a stable, dispersed colloid.

Instability and Flocculation: As the pH of the dispersion approaches the IEP, the zeta potential nears zero. In this state, the repulsive electrostatic forces are minimized, allowing attractive van der Waals forces to cause the particles to aggregate and settle out of the suspension. tandfonline.com

A unique case is seen with certain clays like magnesium aluminum silicate. When hydrated, the weakly positive charges on the particle edges can be attracted to the negatively charged faces of other particles. nih.gov This edge-to-face interaction can create a three-dimensional "house of cards" structure throughout the dispersion, resulting in a thixotropic gel that exhibits high stability against settling. nih.gov The stability of these systems is also influenced by the ionic strength of the medium; an increase in ion concentration can compress the electrical double layer around the particles, reducing the zeta potential and potentially leading to aggregation. tandfonline.comresearchgate.net

Theoretical and Computational Investigations of Hydrated Aluminum Silicates

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and energetics of hydrated aluminum silicates at the quantum level. youtube.comresearchgate.net DFT calculations allow for the accurate prediction of various properties, including bond energies, reaction energetics, and electronic charge distributions, which are crucial for understanding the behavior of these materials. researchgate.netaps.orgrdd.edu.iq

Researchers have employed DFT to study the fundamental reactions that occur during the formation of aluminosilicate (B74896) structures, such as deprotonation and dimerization. researchgate.net These calculations have shown that the energetics of these reactions are highly dependent on the pH of the solution, highlighting the necessity of accurately modeling the solution environment to obtain meaningful theoretical results. researchgate.net For instance, DFT has been used to calculate the Gibbs free energies of dimerization reactions for different monomer species, which serve as crucial input for larger-scale simulations of polymerization. researchgate.net

DFT is also instrumental in understanding the electronic structure, which includes analyzing the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. rdd.edu.iq These parameters provide insights into the chemical reactivity of the aluminosilicate complexes. rdd.edu.iq Studies have shown that DFT can accurately calculate the electronic excitation energies, which are comparable to experimental data from UV-Vis spectroscopy. rdd.edu.iq

Furthermore, DFT calculations have been vital in the development and validation of reactive force fields, such as ReaxFF. aip.org By providing a large dataset of DFT-calculated properties like atomic charges, bond dissociation curves, and reaction energies, more accurate and reliable force fields can be parameterized. aip.org These force fields can then be used in larger-scale molecular dynamics simulations to study more complex phenomena. aip.orgacs.org

Table 1: Key DFT-Calculated Properties of Aluminum Silicate (B1173343) Systems

| Property | Description | Significance |

| Gibbs Free Energy of Dimerization | The change in free energy when two monomer units combine to form a dimer. | Determines the thermodynamic favorability of the initial steps of polymerization. researchgate.net |

| Deprotonation Energy | The energy required to remove a proton from a hydroxyl group. | Crucial for understanding reactivity in aqueous environments and at different pH levels. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the chemical reactivity and stability of the molecule. rdd.edu.iq |

| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Provides fundamental data for understanding reaction mechanisms and for force field development. aip.org |

| Atomic Partial Charges | The distribution of electron density among the atoms in a molecule. | Influences electrostatic interactions and reactivity. Used in force field parameterization. aip.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic behavior and interactions of hydrated aluminum silicates at an atomic level. rsc.orguel.ac.ukmdpi.com This technique models the movement of atoms and molecules over time, providing insights into structural evolution, diffusion, and interfacial phenomena that are often difficult to probe experimentally. rsc.orguel.ac.uknih.gov

MD simulations have been extensively used to study the behavior of water confined within the nanopores of aluminosilicate structures. nih.gov These studies have revealed that the properties of confined water, such as its structure, melting point, and mobility, differ significantly from those of bulk water. nih.gov The strong hydrogen-bonding interactions between water molecules and the silicate surface can lead to significantly reduced water mobility. nih.gov

The choice of force field is critical for the accuracy of MD simulations. nih.govrandallcygan.com Force fields like ClayFF have been specifically developed and modified to accurately model the interactions in clay minerals and other hydrated silicate systems. nih.govrandallcygan.com These force fields are parameterized to reproduce experimental data and quantum mechanics calculations, ensuring a realistic description of the interatomic forces. randallcygan.com

Force Field Development and Validation for Aluminosilicates

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the interatomic interactions. aip.orgrandallcygan.com For aluminosilicates, significant effort has been dedicated to developing and validating robust force fields that can accurately model their complex structures and properties.

One of the most widely used force fields for modeling clay minerals and related materials is ClayFF . nih.govrandallcygan.com This force field treats most interatomic interactions as nonbonded, which allows for its application to a wide variety of phases and enables the proper accounting of energy and momentum transfer between different phases. randallcygan.com Validation of ClayFF has been performed by comparing simulation results of cell parameters and bond distances with experimental data for various hydroxide (B78521), oxyhydroxide, and clay phases. randallcygan.com

Another approach involves developing force fields with bonded interaction terms, which requires identifying and evaluating each metal-oxygen coordination. randallcygan.com While this can lead to accurate descriptions of specific structures, it can also be more computationally intensive and less transferable to different systems. randallcygan.com

The development process often involves a rigorous analysis of experimental X-ray diffraction data and charge assignments from quantum mechanics calculations. randallcygan.com For instance, the INTERFACE force field is another potential model used in geochemical modeling. geoscienceworld.org

ReaxFF Potential for Chemical Reaction Simulations

The ReaxFF (Reactive Force Field) potential is a significant advancement in computational chemistry that allows for the simulation of chemical reactions within the framework of molecular dynamics. acs.orgresearchgate.netscm.com Unlike classical force fields that have a fixed connectivity, ReaxFF uses a bond order-based formalism to describe the continuous breaking and forming of chemical bonds during a simulation. geoscienceworld.orgresearchgate.net This capability is crucial for studying dynamic processes in hydrated aluminum silicates, such as condensation, polymerization, and dissolution. rsc.orgosti.gov

The development of a ReaxFF force field involves training its parameters against a large dataset of information obtained from quantum mechanics calculations, typically Density Functional Theory (DFT). aip.orgacs.org This training set includes data on atomic charges, bond dissociation energies, angle distortion energies, equation of states for various mineral phases, and reaction energies. aip.org The goal is to create a force field that can accurately reproduce these fundamental properties. aip.org

ReaxFF has been successfully applied to a wide range of aluminosilicate systems. For example, it has been used to investigate the initial stages of geopolymerization, revealing the deconstruction of mineral crystals and the subsequent polymerization of oligomers. rsc.org It has also been employed to study the growth of amorphous aluminosilicate nanoparticles, showing that aluminate clusters connect with silicate oligomers in an aggregation process. osti.gov Furthermore, ReaxFF simulations have provided insights into the dehydroxylation reactions of clay minerals like smectites at high temperatures. geoscienceworld.org

The continuous development and refinement of ReaxFF potentials, including those for complex systems like magnesium aluminosilicate glasses, expand the scope of chemical processes that can be simulated with atomic-level detail. acs.org

Table 2: Comparison of Classical and Reactive Force Fields

| Feature | Classical Force Fields (e.g., ClayFF) | Reactive Force Field (ReaxFF) |

| Bonding | Fixed, predefined bonds | Dynamic bond breaking and formation based on bond order |

| Primary Use | Simulating structural and dynamic properties of stable systems | Simulating chemical reactions, phase transitions, and material failure |

| Parameterization | Based on experimental data and quantum mechanics calculations for equilibrium structures | Trained against a large dataset of quantum mechanics calculations, including reaction pathways and transition states |

| Computational Cost | Generally lower | Higher due to more complex potential energy calculations |

Computational Modeling of Polymerization and Condensation Reactions

Computational modeling provides significant insights into the complex processes of polymerization and condensation in aluminosilicate systems. These reactions are fundamental to the formation of geopolymers, zeolites, and various ceramic materials. ceramics-silikaty.cz

Density Functional Theory (DFT) is a key tool for investigating the initial stages of these reactions. researchgate.netacs.org DFT calculations, often combined with models like the Conductor-like Screening Model (COSMO) to simulate solvent effects, can determine the energetics of condensation reactions between monomeric and oligomeric aluminosilicate species. acs.org For example, studies have investigated the reactions involving Si(OH)₄, Al(OH)₄Na, and the AlSiO(OH)₆Na dimer. acs.org These calculations have suggested that growth may predominantly occur via the dimer rather than the direct participation of the Al(OH)₄Na monomer, which would violate Loewenstein's rule. acs.org

Reactive force field (ReaxFF) simulations are employed to model the subsequent growth and aggregation of these initial clusters into larger nanoparticles. osti.gov These simulations can track the dynamic process of oligomer growth, which can occur concurrently with the decondensation of other silicate entities. osti.gov ReaxFF studies have revealed that aluminate clusters can initially form and then connect with silicate oligomers at their terminal silanol (B1196071) groups. osti.gov This is followed by a reorganization where the aluminate diffuses within the silicate oligomers to form stable amorphous aluminosilicate nanoparticles. osti.gov This suggests an aggregation-based growth mechanism rather than a classical nucleation process. osti.gov

Furthermore, computational approaches like the coarse-grained Monte Carlo (CGMC) method have been used to simulate the polymerization of alkaline aluminosilicate gels. researchgate.net These models use Gibbs free energy values for dimerization reactions, often derived from DFT calculations, as input to predict features like nanostructure particle size and pore size distribution. researchgate.net

Prediction of Structural Stability and Phase Transformations

Computational methods are invaluable for predicting the structural stability and phase transformations of hydrated aluminum silicates under various conditions of temperature and pressure. aps.orgresearchgate.net These predictions are crucial for understanding the behavior of these minerals in geological settings and for the design of new materials with specific properties. aps.orgarxiv.org

First-principles calculations, based on Density Functional Theory (DFT), are a powerful tool for investigating the phase diagrams of these materials. aps.org By systematically calculating the energies of different crystal structures, researchers can predict the most stable phase at a given pressure and temperature. For example, using crystal structure prediction algorithms like CALYPSO in conjunction with DFT, a monoclinic phase of AlOOH was predicted to be the most stable above 340 GPa. aps.org Such high-pressure phases can have significant implications for water storage and transport within the Earth's mantle. aps.org

Reactive force fields (ReaxFF) are also employed to study phase stability and transformations. arxiv.org By parameterizing ReaxFF against DFT data for various crystalline polymorphs, the relative stability of different phases can be accurately predicted. arxiv.org For instance, ReaxFF has been used to correctly predict the stability order of the α, β, and γ polymorphs of eucryptite (a lithium-aluminum silicate). arxiv.org These simulations can also be used to investigate pressure-induced phase transformations, such as the amorphization of eucryptite under indentation. arxiv.org

Furthermore, studies have shown that structural disorder plays a key role in stabilizing hydrous aluminosilicates at high temperatures, such as those found in the Earth's mantle transition zone. researchgate.net High-temperature conditions can lead to extensive occupation of nominally vacant tetrahedral and octahedral sites by aluminum and silicon atoms, resulting in variable local crystal structures that can incorporate more water. researchgate.net This order-to-disorder transition is critical for the high thermal stability of these minerals. researchgate.net Thermodynamic simulations can also be used to predict the phase transformations that occur in complex aluminosilicate-based systems, such as refractory castables, at high temperatures. scielo.br

Simulation of Ion Incorporation and Migration within Frameworks

Atomistic simulations are a powerful tool for investigating the mechanisms and energetics of ion incorporation and migration within the framework of hydrated aluminum silicates. geologyscience.ruresearchgate.netnih.gov Understanding these processes is crucial for applications ranging from ion exchange in zeolites to the performance of solid-state electrolytes and the geochemical cycling of elements. geologyscience.rubath.ac.uk

Computer modeling, often employing the Born model of solids with shell model potentials, can elucidate the pathways and energy barriers for ion diffusion. geologyscience.ru These simulations have been successfully used to study the mobility of alkali cations like Na+ and K+ in feldspar (B12085585) minerals. geologyscience.ru The calculations have shown that ion migration is not a simple hopping process through a static framework but involves significant relaxation of the surrounding aluminosilicate structure. geologyscience.ru The calculated activation energies for ion hopping often show good agreement with experimental data from techniques like dielectric spectroscopy. geologyscience.ru

The incorporation of trivalent ions, such as yttrium and rare-earth elements (Y+REEs), into aluminosilicate garnets provides another example. researchgate.net These ions typically substitute for divalent cations, requiring charge-balancing coupled substitutions. researchgate.net Lattice dynamics calculations can be used to determine the energetic costs of different substitution schemes, identifying the most favorable mechanisms for ion incorporation. researchgate.net

For simulating ion transport in materials with significant disorder or over long timescales, kinetic Monte Carlo (kMC) methods can be employed. nih.gov These methods use energy barriers calculated from more fundamental methods (like DFT) to simulate the random walk of ions through the material, providing insights into diffusion coefficients and conductivity. nih.gov In the context of cementitious materials, molecular dynamics simulations have been used to study the incorporation of aluminum into calcium-silicate-hydrate (C-S-H) structures, revealing that the substitution mechanism depends on the Ca/Si ratio and the length of the silicate chains. acs.org

Adsorption and Reactivity Modeling at the Molecular Level

Theoretical and computational chemistry have become indispensable tools for elucidating the complex interactions at the interface between hydrated aluminum silicates and their environment. Molecular-level modeling, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides insights into adsorption phenomena and reaction mechanisms that are often difficult to resolve through experimental methods alone. dtu.dknih.govaip.org These computational approaches allow for a detailed examination of the structural and electronic properties governing the surface reactivity of these materials.

Kaolinite (B1170537) (Al₂Si₂O₅(OH)₄), a common 1:1 clay mineral, serves as a principal model system for these investigations. Its well-defined layered structure features two distinct basal surfaces: a hydrophilic aluminol (Al-OH) surface and a more hydrophobic siloxane (Si-O-Si) surface. geologyscience.ruoaepublish.com This structural dichotomy leads to different affinities for adsorbing molecules, making it an excellent candidate for studying interfacial phenomena. geologyscience.ru

Molecular Adsorption Studies

Molecular simulations have been extensively used to characterize the adsorption of various substances, including water, organic molecules, and ions, onto the surfaces of hydrated aluminum silicates.

DFT calculations reveal that the adsorption of ammonia (B1221849) onto the kaolinite (001) surface is an exothermic process, indicating it is thermodynamically favorable. africaresearchconnects.com The primary interaction mechanism is identified as hydrogen bonding between the hydroxyl groups on the clay surface and the nitrogen atom of the ammonia molecule, stabilized by van der Waals forces. africaresearchconnects.com Similarly, the adsorption of water molecules is found to be more stable on the Al-OH surface than on the Si-O surface. oaepublish.com The interaction energies are influenced by the formation of hydrogen bonds between the water molecules and the surface hydroxyls. oaepublish.comacs.org

Molecular dynamics simulations have been employed to study the adsorption of organic contaminants. For instance, simulations of methylene (B1212753) blue (MB) in an aqueous pore with kaolinite surfaces show a preferential adsorption on the hydrophobic siloxane surface. cambridge.org The MB molecules orient themselves with their primary plane parallel to the surface to maximize these hydrophobic interactions. cambridge.org

The table below summarizes computed adsorption energies for various molecules on kaolinite surfaces, highlighting the different interaction strengths.

| Adsorbate | Kaolinite Surface | Adsorption Energy (kcal/mol) | Primary Interaction Type |

| Water | Octahedral (Al-OH) | ~ -8.0 | Hydrogen Bonding |

| Acetic Acid | Octahedral (Al-OH) | ~ -70.0 (as acetate (B1210297) anion) | Hydrogen Bonding |

| Water | Tetrahedral (Si-O) | -3.0 to -4.0 | Weak Hydrogen Bonding |

| Acetic Acid | Tetrahedral (Si-O) | -3.0 to -4.0 | Weak Hydrogen Bonding |

| Benzocarbazole | Silica-surface | ~ -4.0 (from water) | - |

| Benzocarbazole | Alumina-surface | ~ -1.5 (from water) | - |

| Data sourced from references geologyscience.ruacs.org. |

Reactivity and Dissolution Modeling